(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate
Overview
Description
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate is a chemical compound that features a cyclobutyl ring substituted with a nitroimidazole moiety and an acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Nitroimidazole Moiety: The nitroimidazole group can be introduced via a nucleophilic substitution reaction, where a suitable imidazole derivative reacts with the cyclobutyl precursor.
Acetylation: The final step involves the acetylation of the hydroxyl group on the cyclobutyl ring using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to the presence of the nitroimidazole moiety, which is known for its biological activity.
Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as enhanced stability or reactivity.
Chemical Biology: It serves as a probe to study biological pathways and interactions involving nitroimidazole derivatives.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate involves the interaction of the nitroimidazole moiety with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, leading to antimicrobial or anticancer effects. The cyclobutyl ring and acetate group may influence the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal agent.
Tinidazole: Another nitroimidazole with similar applications to metronidazole.
Secnidazole: A nitroimidazole used primarily for treating bacterial vaginosis.
Uniqueness
(1R,3R)-3-(4-nitro-1H-imidazol-1-yl)cyclobutyl acetate is unique due to the presence of the cyclobutyl ring, which can impart different physicochemical properties compared to other nitroimidazoles. This structural difference may lead to variations in biological activity, stability, and solubility, making it a compound of interest for further research.
Properties
IUPAC Name |
[3-(4-nitroimidazol-1-yl)cyclobutyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-6(13)16-8-2-7(3-8)11-4-9(10-5-11)12(14)15/h4-5,7-8H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDQAVAXJSNPIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(C1)N2C=C(N=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.